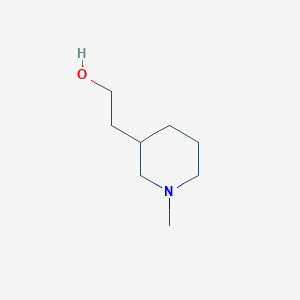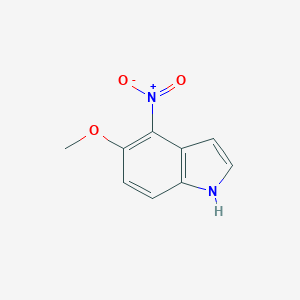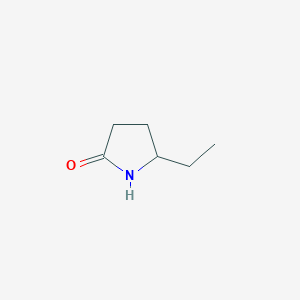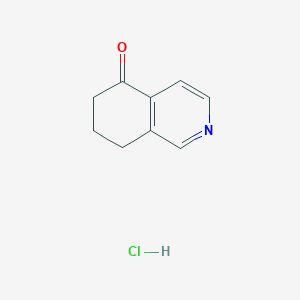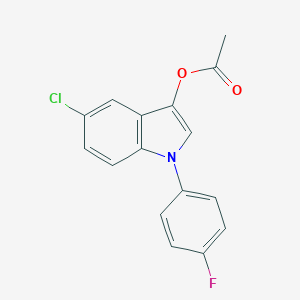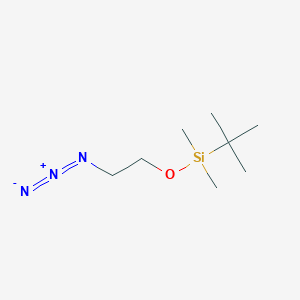
(2-Azidoethoxy)(tert-butyl)dimethylsilane
Overview
Description
“(2-Azidoethoxy)(tert-butyl)dimethylsilane” is a specialty chemical . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular formula for “(2-Azidoethoxy)(tert-butyl)dimethylsilane” is C8H19N3OSi. The molecular weight is 201.34 g/mol.Scientific Research Applications
1. Palladium-Catalyzed Cross-Couplings and Synthesis
- Application : Utilized in palladium-catalyzed intra/intermolecular cascade cross-couplings and cyclizations.
- Insight : This compound assists in the formation of indene analogues and tetraenes under specific conditions, contributing to advancements in synthetic organic chemistry (Demircan, 2014).
2. Synthesis of Hindered Silylamines
- Application : Involved in the preparation of secondary and tertiary tert-butyldimethylsilylamines.
- Insight : These compounds demonstrate high stability and lower reactivity compared to their trimethylsilyl analogs, which is crucial for specific chemical syntheses (Bowser & Bringley, 1985).
3. Creating Spirocyclopropanated Tricycles
- Application : Aids in the synthesis of complex organic structures.
- Insight : Facilitates the formation of spirocyclopropanated tricycles, demonstrating its utility in synthesizing intricate molecular architectures (Kroņkalne, Beļaunieks, & Turks, 2022).
4. Nucleophilic Protection of Sulfur
- Application : Used for introducing protected bivalent sulfur in chemical reactions.
- Insight : Offers a complementary approach to existing reagents for sulfur protection, expanding the toolbox for sulfur chemistry (Dong, Clive, & Gao, 2015).
5. Protection of Hydroxyl Groups
- Application : Important in the protection of hydroxyl groups in various chemical syntheses.
- Insight : The ethers of this substance are stable under various conditions, making them useful for hydroxyl-protecting applications in complex syntheses (Corey & Venkateswarlu, 1972).
6. Antifungal Agent Synthesis
- Application : Plays a role in the synthesis of antifungal agents like papulacandin D.
- Insight : It is used in key steps for constructing complex molecules with potential pharmaceutical applications (Barrett, Peña, & Willardsen, 1995).
Safety and Hazards
properties
IUPAC Name |
2-azidoethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3OSi/c1-8(2,3)13(4,5)12-7-6-10-11-9/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOURPSKAHEJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554477 | |
| Record name | (2-Azidoethoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113274-21-8 | |
| Record name | (2-Azidoethoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

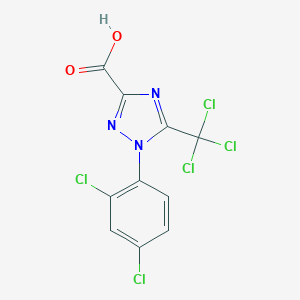

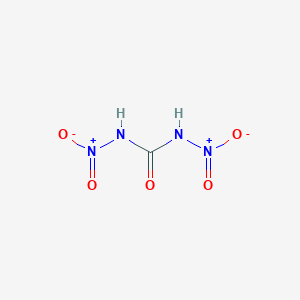
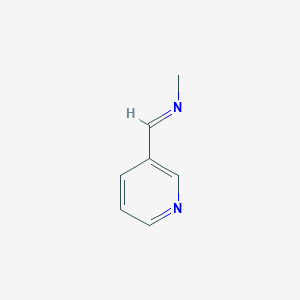

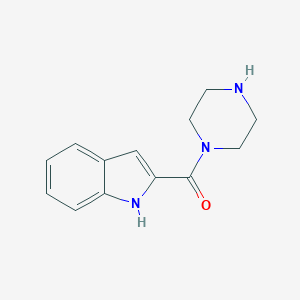


![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
